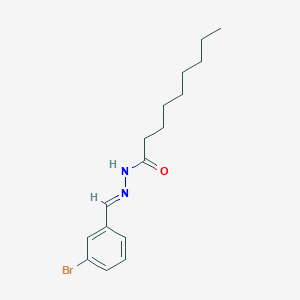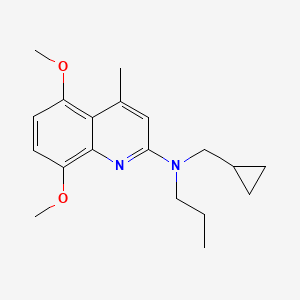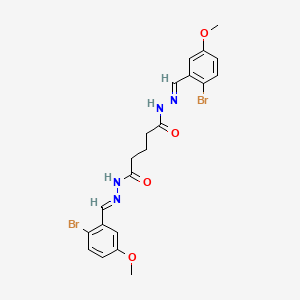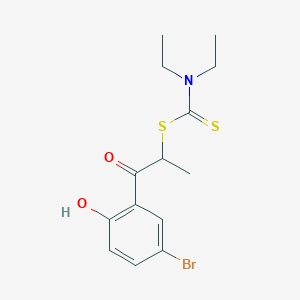
N'-(3-bromobenzylidene)nonanohydrazide
Overview
Description
N'-(3-bromobenzylidene)nonanohydrazide, also known as BBNH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a hydrazide derivative that has been synthesized using various methods.
Scientific Research Applications
N'-(3-bromobenzylidene)nonanohydrazide has been used in various scientific research applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. It has also been used as a fluorescent probe for detecting metal ions in biological systems. Additionally, it has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
Mechanism of Action
The mechanism of action of N'-(3-bromobenzylidene)nonanohydrazide is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell survival pathways. It has also been shown to bind to metal ions, leading to changes in fluorescence intensity, which can be used for sensing applications.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)nonanohydrazide has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to bind to metal ions, leading to changes in fluorescence intensity, which can be used for sensing applications. Additionally, it has been shown to have low toxicity in animal models, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(3-bromobenzylidene)nonanohydrazide is its versatility in various scientific research applications. It has been shown to have anti-cancer properties, can be used as a fluorescent probe for detecting metal ions, and has been used as a ligand in the synthesis of MOFs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for N'-(3-bromobenzylidene)nonanohydrazide research. One potential direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research could be done to improve the solubility of the compound in water, making it more accessible for use in various experiments.
Conclusion:
N'-(3-bromobenzylidene)nonanohydrazide is a versatile chemical compound that has shown promise in various scientific research applications. Its anti-cancer properties, fluorescence sensing capabilities, and potential use in MOF synthesis make it a promising candidate for further research. While there are limitations to working with this compound, its potential benefits make it an important area of study for the scientific community.
properties
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]nonanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O/c1-2-3-4-5-6-7-11-16(20)19-18-13-14-9-8-10-15(17)12-14/h8-10,12-13H,2-7,11H2,1H3,(H,19,20)/b18-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSFKDOERWKLHD-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NN=CC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-bromobenzylidene)nonanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B3868092.png)
![2-chloro-N'-[1-(5-chloro-2-thienyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3868103.png)

![2-{[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]amino}butanoic acid](/img/structure/B3868118.png)
![1-[1-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-piperidinyl]-2-methyl-1-propanol](/img/structure/B3868132.png)

![N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}acetamide](/img/structure/B3868151.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3868154.png)

![2-[2-(4-fluorobenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3868159.png)
![4'-[(1-naphthylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3868162.png)


![5-amino-3-[1-cyano-2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3868197.png)